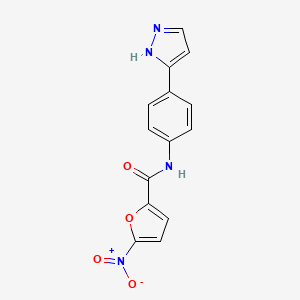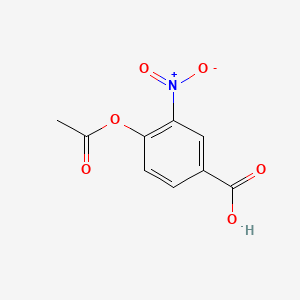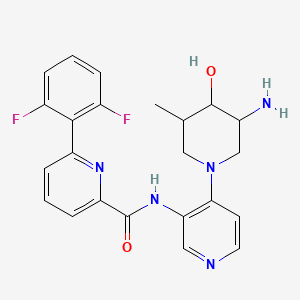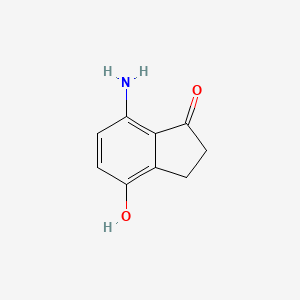![molecular formula C15H10N4OS3 B3222030 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210930-98-5](/img/structure/B3222030.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their potential biological activities . They have been designed and synthesized as topoisomerase I inhibitors .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The reaction was monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Scientific Research Applications
Antifungal Activity
Benzothiazole derivatives have been extensively studied for their antifungal properties. The compound , with its benzothiazole and thiadiazole moieties, may exhibit antifungal activity against specific fungal strains. Researchers could explore its effectiveness in inhibiting fungal growth and its potential as a novel antifungal agent .
Anticancer Potential
The combination of benzothiazole and quinoline motifs often leads to promising bioactive compounds. In the context of cancer research, this compound might be evaluated for its anticancer properties. Researchers could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
Anti-Inflammatory Properties
Certain benzothiazole-based compounds have demonstrated potent anti-inflammatory effects. It would be worthwhile to explore whether our compound falls into this category. Investigating its impact on inflammatory pathways and immune responses could provide valuable insights .
Antiviral Applications
Given the prevalence of benzothiazole derivatives in antiviral research, our compound could be evaluated for antiviral activity. Researchers might assess its effectiveness against specific viruses, such as herpes simplex or influenza, and explore its mode of action .
Agrochemical Development
Benzothiazole derivatives play a crucial role in agrochemical research. Their insecticidal, fungicidal, and herbicidal activities make them valuable candidates for crop protection. Our compound could be investigated for its potential as an agrochemical agent .
Tuberculosis Treatment
Recent advances have focused on benzothiazole-based compounds as potential anti-tubercular agents. Researchers could assess our compound’s inhibitory effects against Mycobacterium tuberculosis and compare them with standard reference drugs .
Other Biological Activities
Exploring additional fields, such as antiparkinson, antimicrobial, and antidiabetic activities, could reveal further applications for our compound. Its scaffold—combining thiazole and quinoline moieties—makes it an intriguing candidate for diverse biological studies .
Mechanism of Action
Target of Action
The compound N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Mode of Action
It is known that thiazole derivatives can interact with various targets to exert their effects . For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c1-8-12(23-19-18-8)13(20)17-14-9(6-7-21-14)15-16-10-4-2-3-5-11(10)22-15/h2-7H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCJOWUCXJCHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine](/img/structure/B3221957.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3221973.png)


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3221992.png)
![5,8-Dibromobenzo[c]phenanthrene](/img/structure/B3221993.png)



![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B3222018.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B3222032.png)